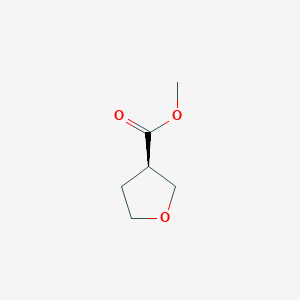

(R)-Methyl tetrahydrofuran-3-carboxylate

Description

Chemical Significance and Research Context

(R)-Methyl tetrahydrofuran-3-carboxylate (C₆H₁₀O₃) is a chiral heterocyclic compound featuring a tetrahydrofuran (THF) ring substituted with a methyl ester group at the 3-position. Its stereochemical configuration at the C3 carbon (R-enantiomer) grants unique reactivity in asymmetric synthesis, particularly in pharmaceutical intermediates and agrochemicals. The compound’s structural rigidity and oxygen-rich framework enable coordination with metal catalysts, making it valuable in organometallic reactions.

Key Research Applications:

Historical Development and Discovery

The compound’s synthesis traces to advancements in furan chemistry during the mid-20th century. Early methods involved hydrogenation of furan-3-carboxylic acid derivatives, but enantioselective routes emerged with the adoption of chiral auxiliaries and asymmetric catalysis in the 1990s. A landmark achievement was the use of palladium catalysts modified with cinchona alkaloids to achieve >90% enantiomeric excess (ee) in hydrogenation reactions.

Evolution of Synthetic Methods:

Position in Heterocyclic Chemistry

As a tetrahydrofuran derivative, this compound belongs to a class of saturated oxygen heterocycles critical in drug design. Its ring strain (≈25 kJ/mol) and electron-rich oxygen atom facilitate nucleophilic substitutions and cycloadditions. Compared to THF, the methyl ester group enhances steric hindrance, enabling diastereoselective transformations.

Comparative Reactivity:

| Property | THF | (R)-Methyl THF-3-Carboxylate |

|---|---|---|

| Boiling Point | 66°C | 158.8°C |

| Water Solubility | Miscible | 4.4 g/100 g (23°C) |

| Ring Strain | Moderate | Reduced by ester substitution |

Current Research Landscape Overview

Recent studies focus on sustainable synthesis and applications in green chemistry:

- Biocatalytic Routes : Engineered lipases for enantioselective esterification under mild conditions.

- Flow Chemistry : Continuous hydrogenation of furan-3-carboxylates using Pd/Al₂O₃ reactors (yield: 92%).

- Materials Science : Incorporation into poly(ester-ether) copolymers for flexible medical devices.

Emerging Trends:

Structure

2D Structure

Propriétés

IUPAC Name |

methyl (3R)-oxolane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-8-6(7)5-2-3-9-4-5/h5H,2-4H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUTNCRJHLZDGPO-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl tetrahydrofuran-3-carboxylate typically involves the use of chiral catalysts to ensure the desired enantiomer is produced. One common method is the asymmetric hydrogenation of tetrahydrofuran-3-carboxylic acid derivatives. This process often employs rhodium or ruthenium-based catalysts under high pressure and temperature conditions to achieve high enantioselectivity .

Industrial Production Methods

Industrial production of ®-Methyl tetrahydrofuran-3-carboxylate may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize fixed-bed reactors with immobilized catalysts to maintain consistent reaction conditions and high yields .

Analyse Des Réactions Chimiques

Types of Reactions

®-Methyl tetrahydrofuran-3-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the tetrahydrofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield lactones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Applications De Recherche Scientifique

Pharmaceutical Applications

(R)-Methyl tetrahydrofuran-3-carboxylate serves as an important intermediate in the synthesis of various pharmaceuticals. Its chirality allows it to participate in asymmetric synthesis, which is crucial for developing drugs with specific biological activities.

Case Studies

- Antibiotic Synthesis : The compound has been utilized in the synthesis of certain antibiotics, where its stereochemistry contributes to the efficacy of the final product.

- Anti-inflammatory Agents : Research has indicated that derivatives of this compound exhibit anti-inflammatory properties, making them candidates for new therapeutic agents.

Organic Synthesis

In organic chemistry, this compound is used as a chiral building block. Its ability to undergo various chemical reactions allows for the construction of complex molecular architectures.

Reactions Involving this compound

- Esterification : It can be esterified to form various esters, which are valuable in both synthetic pathways and as intermediates.

- Reduction Reactions : The compound can be reduced to yield alcohols, which are key components in many organic compounds.

Mécanisme D'action

The mechanism by which ®-Methyl tetrahydrofuran-3-carboxylate exerts its effects depends on its specific application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with active sites and influencing catalytic activity. The compound’s chiral nature allows it to engage in stereospecific interactions with biological molecules, affecting pathways and molecular targets involved in various physiological processes .

Comparaison Avec Des Composés Similaires

Esters with Alkyl Chain Variations

- Ethyl 3-ethyl-2-oxo-5-(propoxymethyl)tetrahydrofuran-3-carboxylate (1d) Molecular formula: C₁₃H₂₂O₅; Molecular weight: 258.3 g/mol. Boiling point: 109–111 °C (at 1 Torr), higher than (R)-methyl ester due to increased alkyl chain length. The 2-oxo group enhances reactivity, enabling participation in keto-enol tautomerism or nucleophilic additions .

Ethyl 2-oxotetrahydrofuran-3-carboxylate (CAS 77513-58-7)

Table 1: Physical Properties of Tetrahydrofuran Carboxylate Esters

| Compound | Molecular Weight | Boiling Point (°C) | Key Functional Groups |

|---|---|---|---|

| (R)-Methyl ester (CAS 53662-85-4) | 130.14 | 158.8 | Methyl ester |

| Ethyl 3-ethyl derivative (1d) | 258.3 | 109–111 (1 Torr) | Ethyl ester, 2-oxo |

| Ethyl 2-oxo ester (CAS 77513-58-7) | 158.18 | N/A | Ethyl ester, 2-oxo |

Oxo and Carboxylic Acid Derivatives

Table 2: Reactivity Comparison

| Compound | Key Reactivity Features |

|---|---|

| (R)-Methyl ester | Hydrolysis, transesterification, chiral synthesis |

| Methyl 2-oxo ester | Keto-enol tautomerism, nucleophilic additions |

| Tetrahydrofuran-3-carboxylic acid | Acid-base reactions, peptide coupling |

Complex Derivatives in Medicinal Chemistry

- Tetrasubstituted α-Amino Acid () Features a bromophenyl and Boc-protected amino group, making it suitable for peptide synthesis and conformational studies. Higher molecular complexity compared to the simpler methyl ester .

Industrial Monomers: Tetrahydrofurfuryl Acrylates

Table 3: Application-Specific Comparison

| Compound | Primary Use | Key Advantage |

|---|---|---|

| (R)-Methyl ester | Asymmetric synthesis | Chiral center |

| Tetrahydrofurfuryl acrylate | Polymer production | Reactive acrylate group |

| Nucleoside analog (Compound 5) | Antiviral drug development | Purine ring functionality |

Activité Biologique

(R)-Methyl tetrahydrofuran-3-carboxylate is an organic compound notable for its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its tetrahydrofuran ring structure with a carboxylate group. The presence of the (R)-configuration imparts specific stereochemical properties that can influence its biological interactions and reactivity.

Synthesis Methods

Several methods have been developed for synthesizing this compound, emphasizing its versatility in organic synthesis. These methods include:

- Enzymatic Synthesis : Utilizing specific enzymes to achieve high optical purity.

- Chemical Synthesis : Employing various reagents and conditions to obtain the desired stereochemistry.

Biological Activity

The biological activity of this compound has been investigated in several studies, indicating potential applications in pharmaceuticals and agrochemicals.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit significant antiviral properties. For instance, a study on C3-substituted tetrahydrofurans demonstrated that certain derivatives displayed potent activity against HIV-1 protease, suggesting that modifications to the tetrahydrofuran core can enhance antiviral efficacy .

Anti-inflammatory Potential

The compound's ability to modulate inflammatory responses has also been noted. Inhibitors derived from tetrahydrofuran structures have shown promise in targeting phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory processes . The structural modifications in these inhibitors can lead to improved potency and selectivity.

Case Studies

- HIV-1 Protease Inhibitors : A study reported the design of inhibitors based on tetrahydrofuran structures, revealing that specific configurations significantly enhance binding affinity and inhibitory activity against resistant HIV strains .

- Agrochemical Applications : The compound's potential in developing agrochemicals was highlighted, indicating its usefulness in enhancing crop protection through biological activity against pests.

Comparative Analysis

The following table summarizes the structural similarities and biological activities of compounds related to this compound:

| Compound Name | Chemical Structure | Similarity Index | Biological Activity |

|---|---|---|---|

| Methyl tetrahydrofuran-3-carboxylate | C6H10O3 | 1.00 | Antiviral, anti-inflammatory |

| Tetrahydro-2H-pyran-3-carboxylic acid | C6H10O3 | 0.89 | Moderate antiviral activity |

| 2-(Tetrahydrofuran-3-yl)acetic acid | C6H10O4 | 0.85 | Limited biological activity |

| Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid | C8H10O4 | 0.83 | Potential anti-inflammatory effects |

| Methyl 2-oxotetrahydrofuran-3-carboxylate | C6H10O4 | 0.87 | Antiviral properties |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (R)-methyl tetrahydrofuran-3-carboxylate, and how are they experimentally determined?

- Methodological Answer : Key properties include molecular weight (130.14 g/mol), boiling point (158.8±23.0 °C), density (1.1±0.1 g/cm³), and logP (-0.05), which are critical for solubility and reactivity assessments. Experimental determination involves:

- Gas Chromatography (GC) for purity analysis.

- Nuclear Magnetic Resonance (NMR) for structural confirmation (e.g., distinguishing stereochemistry at the 3-position).

- Mass Spectrometry (MS) for molecular weight validation .

- Relevance : These properties guide solvent selection, reaction design, and purification strategies.

Q. How is this compound synthesized, and what are common starting materials?

- Methodological Answer : A typical route involves:

Stereoselective Cyclization : Starting from chiral precursors like (R)-3-hydroxytetrahydrofuran, using Mitsunobu conditions (e.g., DIAD, triphenylphosphine) to retain stereochemistry.

Esterification : Reaction with methyl chloroformate in the presence of a base (e.g., triethylamine) to form the methyl ester .

- Critical Parameters : Temperature control (<40°C) to prevent racemization, and inert atmosphere (N₂/Ar) to avoid hydrolysis .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be validated, and what are common sources of contamination?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (95:5) to resolve enantiomers.

- Polarimetry : Measure specific rotation ([α]D) and compare with literature values (e.g., [α]D²⁰ = +15.2° for the R-enantiomer) .

- Contamination Sources : Residual catalysts (e.g., Pd/C in hydrogenation steps) or incomplete purification can introduce impurities. Cross-validate with 2D-NMR (COSY, NOESY) to confirm stereochemical integrity .

Q. What strategies resolve contradictions in reported spectroscopic data for tetrahydrofuran carboxylates?

- Methodological Answer : Discrepancies in NMR shifts (e.g., δ 3.7 ppm for the methyl ester vs. δ 3.5 ppm in some studies) arise from solvent effects or impurities. Mitigation includes:

- Standardized Protocols : Use deuterated solvents (CDCl₃) and internal standards (TMS).

- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., ethyl tetrahydrofuran-3-carboxylate δ 4.1 ppm for the ester group ).

- Advanced Tools : Computational modeling (DFT) to predict chemical shifts and validate experimental data .

Q. How can this compound be applied in the design of bioactive molecules?

- Methodological Answer : The tetrahydrofuran ring serves as a conformationally restricted scaffold. Applications include:

- Peptidomimetics : Replace proline residues to enhance metabolic stability.

- Spirocyclic Compounds : Synthesize spirobenzofuran derivatives via Pd-catalyzed cross-coupling (e.g., with bromobenzofuran) for kinase inhibition studies .

Experimental Design & Troubleshooting

Q. What are optimized conditions for scaling up this compound synthesis without racemization?

- Methodological Answer :

- Catalyst Selection : Use immobilized lipases (e.g., CAL-B) for enantioselective esterification under mild conditions (pH 7, 25°C).

- Flow Chemistry : Continuous reactors minimize residence time and thermal degradation.

- Monitoring : In-line IR spectroscopy tracks reaction progress and detects intermediates .

Q. How do solvent polarity and temperature affect the stability of this compound during storage?

- Methodological Answer :

- Stability Studies : Store at 2–8°C in anhydrous tetrahydrofuran (THF) or acetonitrile. Avoid protic solvents (e.g., MeOH) to prevent ester hydrolysis.

- Accelerated Degradation Tests : Use Arrhenius modeling (40–60°C) to predict shelf life. LC-MS monitors degradation products (e.g., tetrahydrofuran-3-carboxylic acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.